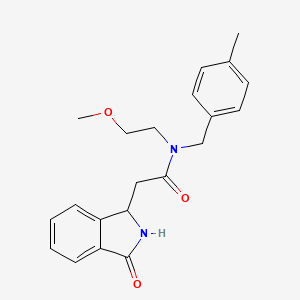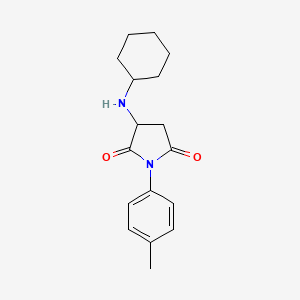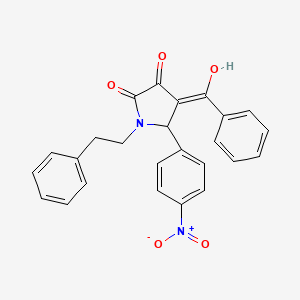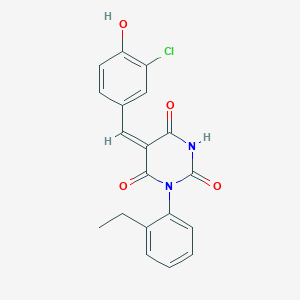![molecular formula C16H15BrN2O3 B3920137 N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3920137.png)
N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Übersicht
Beschreibung
N'-[(3-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, commonly known as BBME, is a novel compound that has recently gained attention in the field of pharmaceutical research. BBME belongs to the class of imidamide compounds, which are known for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of BBME is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation, inflammation, and pain. BBME has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBME has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BBME has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BBME has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic properties and has been studied for its potential role in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
BBME has several advantages for lab experiments. It is a novel compound that has not been extensively studied, providing opportunities for further research. BBME has been found to have potential therapeutic applications in various fields of medicine, making it a promising candidate for drug development. However, there are also limitations to working with BBME. The synthesis of BBME is complex and requires specialized equipment and expertise. The mechanism of action of BBME is not fully understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of BBME. Further research is needed to fully understand the mechanism of action of BBME and its potential therapeutic applications. BBME has been studied for its anticancer, anti-inflammatory, and analgesic properties, but its effects on other diseases such as neurodegenerative diseases and infectious diseases are yet to be explored. The synthesis of BBME can be optimized to improve its yield and purity. The pharmacokinetics and toxicity of BBME need to be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BBME is a novel compound that has potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. BBME has been found to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and analgesic effects. Further research is needed to fully understand the mechanism of action of BBME and its potential therapeutic applications. The synthesis of BBME can be optimized, and its pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
BBME has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. BBME has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BBME has been studied for its analgesic properties and has been found to have a potential role in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-8-3-2-5-11(14)10-15(18)19-22-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJKDYIOZWLQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B3920054.png)
![4-cinnamoyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920061.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920067.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920075.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-3-ol](/img/structure/B3920084.png)



![1-(2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920120.png)
![3-allyl-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920129.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920134.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3920144.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920149.png)